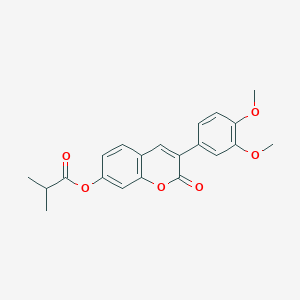

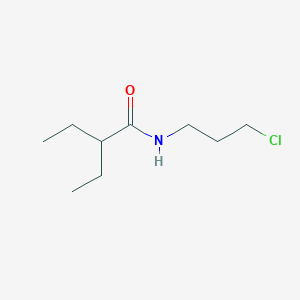

![molecular formula C24H28N2O2 B2826413 11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 338748-54-2](/img/structure/B2826413.png)

11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine (unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms) .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, a novel approach via propylphosphonic anhydride (T3P®)-promoted synthesis of 1,5-benzodiazepines from o-phenylene-diamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and aromatic aldehydes has been reported . The reaction conditions were optimized and the scope of the reaction was extended to various aromatic aldehydes .科学的研究の応用

Synthesis and Chemical Reactions

Researchers have developed efficient synthetic pathways to derive various substituted 1H-dibenzo[b,e][1,4]diazepin-1-ones. A notable method involves dehydrative cyclization of certain acylaminoanilino compounds with polyphosphoric acid, leading to 11-substituted derivatives, including the compound of interest. These substances have been explored for their potential in creating pharmacologically active molecules (Matsuo et al., 1985; Cortés et al., 2007).

Pharmacological Applications

Several derivatives of 1H-dibenzo[b,e][1,4]diazepin-1-ones have been synthesized to explore their biological and pharmacological activities. Research indicates these derivatives may exhibit potential as anticonvulsants and for the treatment of schizophrenia within the central nervous system (CNS). This highlights the compound's role as a precursor in developing new therapeutic agents (Cortés et al., 2007).

Corrosion Inhibition

In a unique application outside of pharmacology, derivatives of the benzodiazepine framework, similar in structure to the compound , have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies show the compound's versatility and potential in industrial applications (Laabaissi et al., 2021).

Structural and Spectroscopic Analysis

The structural elucidation and spectroscopic analysis of dibenzo[b,e][1,4]diazepin-1-one derivatives form a critical area of research. These studies provide insight into the compound's chemical behavior and reactivity, facilitating the design of molecules with desired pharmacological properties (Gomaa, 2011).

特性

IUPAC Name |

6-(2-methoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O2/c1-14-10-17-18(11-15(14)2)26-23(16-8-6-7-9-21(16)28-5)22-19(25-17)12-24(3,4)13-20(22)27/h6-11,23,25-26H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXAWMGKEHRSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=CC=C4OC)C(=O)CC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

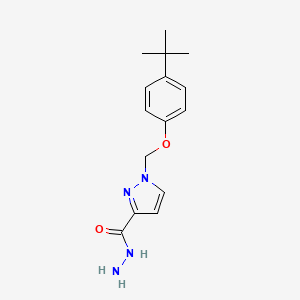

![[1-(2-Fluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B2826334.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2826336.png)

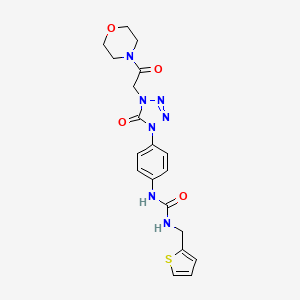

![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride](/img/structure/B2826344.png)

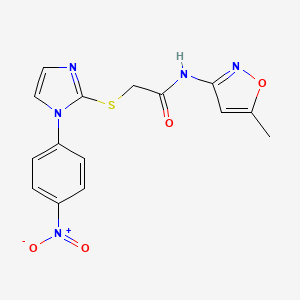

![5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2826348.png)